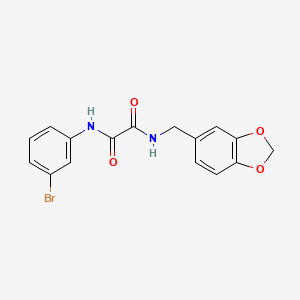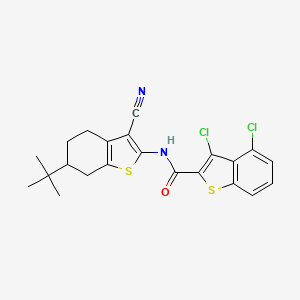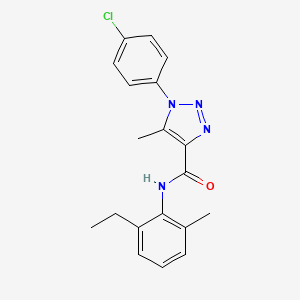![molecular formula C18H15Cl2F3N2O4S B4589964 4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4589964.png)
4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-morpholinylsulfonyl)benzamide
Übersicht
Beschreibung
4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-morpholinylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H15Cl2F3N2O4S and its molecular weight is 483.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 482.0081680 g/mol and the complexity rating of the compound is 713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-morpholinylsulfonyl)benzamide has been studied for its potential as an inhibitor of carbonic anhydrases, enzymes pivotal in physiological processes such as respiration and acid-base balance. Aromatic sulfonamides, including compounds with morpholinylsulfonyl structures, have shown inhibitory effects on carbonic anhydrases, demonstrating nanomolar half-maximal inhibitory concentrations against various isoenzymes, indicating their potential in therapeutic applications targeting carbonic anhydrase-related disorders (Supuran, Maresca, Gregáň, & Remko, 2013).
Antitumor Activity
The compound has exhibited significant antitumor properties. Synthesis and structural analysis revealed that it inhibits the proliferation of cancer cell lines, such as A549 and BGC-823, suggesting its potential utility in cancer therapy (Ji et al., 2018).
Antibiotic Modulation
Research has also delved into the modulation of antibiotic activity against multidrug-resistant strains. Morpholine derivatives, like this compound, have been studied for their role in enhancing the efficacy of existing antibiotics, particularly against resistant bacterial strains, marking an important step in combating antibiotic resistance (Oliveira et al., 2015).
Antimicrobial Properties
The compound has shown promising results in antimicrobial studies. It's been involved in the synthesis of new derivatives with significant antimicrobial activities, suggesting its role as a backbone for developing new antimicrobial agents to address the growing concern of microbial resistance (Sahin et al., 2012).
Chemokine Receptor Antagonism
Another avenue of research includes its potential as an allosteric antagonist for the CC-chemokine receptor 4 (CCR4), implicating its use in immunological disorders and possibly cancer, where CCR4 plays a role. Structural modifications and activity relationship studies have highlighted the importance of the compound's core structure in achieving potent antagonistic activity (Procopiou et al., 2013).
Eigenschaften
IUPAC Name |
4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2F3N2O4S/c19-14-4-2-12(10-13(14)18(21,22)23)24-17(26)11-1-3-15(20)16(9-11)30(27,28)25-5-7-29-8-6-25/h1-4,9-10H,5-8H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNFVFGPHIMECZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{5-[2-(2-chlorophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl}propanoic acid](/img/structure/B4589884.png)
![N-[3-(1-pyrrolidinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4589895.png)
![(E)-2-cyano-3-[2,5-dimethyl-1-[4-(4-nitrophenyl)sulfanylphenyl]pyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B4589900.png)


![2-(4-bromo-2-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4589914.png)
![7-cycloheptylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4589922.png)
![N-(2,3-DIMETHYLPHENYL)-2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE](/img/structure/B4589928.png)

![4-chloro-N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4589935.png)
![N-(2-ethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4589948.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-bromobenzamide](/img/structure/B4589972.png)
![1-[4-(acetylamino)phenyl]-N-(sec-butyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4589975.png)
![1,3-dimethyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4-imidazolidinone](/img/structure/B4589994.png)
